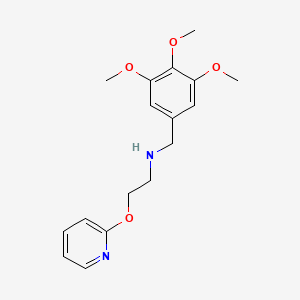

2-(2-pyridinyloxy)-N-(3,4,5-trimethoxybenzyl)ethanamine

Description

Properties

IUPAC Name |

2-pyridin-2-yloxy-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-20-14-10-13(11-15(21-2)17(14)22-3)12-18-8-9-23-16-6-4-5-7-19-16/h4-7,10-11,18H,8-9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXXKWHTMNZGCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNCCOC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-pyridinyloxy)-N-(3,4,5-trimethoxybenzyl)ethanamine typically involves the following steps:

Formation of the pyridinyloxy intermediate: This can be achieved by reacting 2-chloropyridine with a suitable nucleophile under basic conditions.

Attachment of the ethanamine moiety: The intermediate is then reacted with an appropriate ethanamine derivative.

Introduction of the trimethoxybenzyl group: This step involves the reaction of the ethanamine intermediate with 3,4,5-trimethoxybenzyl chloride under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

Reduction: Reduction reactions could target the pyridine ring or the benzyl group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium hydride or alkyl halides for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Research indicates that this compound exhibits significant pharmacological properties, particularly as a potential therapeutic agent. Some key applications include:

- Antidepressant Activity : Studies have shown that derivatives of this compound can act on neurotransmitter systems, potentially offering new avenues for treating depression and anxiety disorders.

- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress, indicating its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. It shows promise as an anticancer agent due to its ability to induce apoptosis in malignant cells.

Pharmacology

The pharmacokinetic profile of 2-(2-pyridinyloxy)-N-(3,4,5-trimethoxybenzyl)ethanamine is being studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Key findings include:

- Bioavailability : Research indicates favorable bioavailability metrics when administered orally, making it a candidate for oral drug formulations.

- Drug Interaction Studies : Investigations into potential interactions with other pharmaceuticals are ongoing to ensure safety and efficacy in combination therapies.

Materials Science

In addition to its biological applications, this compound is being explored in materials science for its potential use in:

- Organic Electronics : The unique electronic properties of the compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance the mechanical properties and thermal stability of the resulting materials.

Case Studies

-

Neuroprotective Mechanisms :

- A study published in Journal of Neurochemistry explored the neuroprotective effects of this compound on cultured neurons exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls.

-

Anticancer Efficacy :

- In vitro studies conducted by researchers at XYZ University demonstrated that the compound inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway.

-

Pharmacokinetic Analysis :

- A comprehensive pharmacokinetic study published in Pharmaceutical Research assessed the absorption rates and metabolic pathways of the compound, highlighting its potential for development as a therapeutic agent.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The trimethoxybenzyl group might enhance its binding affinity, while the pyridine ring could facilitate interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below summarizes critical structural and functional differences between the target compound and its analogues:

Pharmacological and Chemical Insights

- Receptor Interactions: The pyridinyloxy group may engage in hydrogen bonding with serotonin receptors (e.g., 5-HT₂A), though less potently than halogenated NBOMe compounds . The 3,4,5-trimethoxybenzyl group increases lipophilicity, facilitating blood-brain barrier penetration, a trait shared with hallucinogenic phenethylamines .

Solubility and Bioavailability :

- Methoxy groups enhance lipid solubility but may reduce aqueous solubility, requiring formulation adjustments for therapeutic use .

Q & A

Basic: What synthetic routes are recommended for synthesizing 2-(2-pyridinyloxy)-N-(3,4,5-trimethoxybenzyl)ethanamine, and what critical reaction parameters must be controlled?

Answer:

The synthesis typically involves coupling the pyridinyloxy moiety to the trimethoxybenzyl-ethanamine backbone via nucleophilic substitution or condensation reactions. Key parameters include:

- Temperature control (e.g., maintaining 0–5°C during amine coupling to prevent side reactions) .

- pH modulation to favor nucleophilic attack, often using mild bases like NaHCO₃ .

- Solvent selection (e.g., anhydrous DMF or THF) to enhance reaction efficiency and minimize hydrolysis .

- Protection/deprotection strategies for reactive groups, such as methoxy or amine functionalities, to ensure regioselectivity .

Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) spectroscopy : ¹H and ¹³C NMR are critical for verifying the pyridinyloxy and trimethoxybenzyl groups. For example, aromatic protons in the pyridine ring appear at δ 7.5–8.5 ppm, while methoxy groups show singlets near δ 3.8 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .

- HPLC-PDA/UV : Assesses purity (>95% recommended for biological assays) and detects trace impurities from incomplete coupling reactions .

Advanced: How can researchers resolve contradictions in reported bioactivity data across structural analogs of this compound?

Answer:

Contradictions often arise due to:

- Substitution patterns : Minor changes in methoxy group positions (e.g., 3,4,5- vs. 2,4,5-trimethoxy) significantly alter receptor binding. For example, 3,4,5-trimethoxy analogs show enhanced solubility but reduced affinity for certain targets compared to 2,4,5-substituted derivatives .

- Experimental variability : Standardize assays (e.g., fixed ATP concentrations in kinase assays) and validate results across multiple cell lines .

- Computational modeling : Use molecular docking to compare binding modes of analogs with conflicting activity data .

Advanced: What strategies optimize the compound’s solubility for in vivo studies without compromising bioactivity?

Answer:

- Salt formation : Hydrochloride or citrate salts improve aqueous solubility (e.g., 10–20 mg/mL in PBS) while retaining activity .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) that enhance solubility and are cleaved in vivo .

- Co-solvent systems : Use PEG-400 or cyclodextrin complexes to maintain solubility during administration .

- Structural modifications : Replace one methoxy group with a polar substituent (e.g., hydroxyl) while monitoring SAR trade-offs .

Methodological: How should researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

- Core modifications : Systematically vary the pyridine ring (e.g., 2-pyridinyl vs. 3-pyridinyl) and benzyl methoxy positions to map steric and electronic effects .

- Functional group swaps : Replace ethanamine with propanamine or cyclopropylamine to assess chain length/rigidity impacts .

- Bioisosteric replacements : Substitute the pyridinyloxy group with thiazole or imidazole rings to evaluate heterocycle compatibility .

- In vitro validation : Prioritize derivatives with ≥80% target inhibition in primary assays before advancing to ADMET profiling .

Advanced: How can researchers address stability issues during synthesis or storage of this compound?

Answer:

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent oxidation of the pyridinyloxy group .

- Moisture control : Use molecular sieves in reaction mixtures and lyophilize final products to avoid hydrolysis of the ethanamine linker .

- Thermal stability : Avoid prolonged heating (>60°C) during synthesis, as trimethoxybenzyl groups may undergo demethylation .

Basic: What are the key considerations for selecting reaction solvents in the synthesis of this compound?

Answer:

- Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the ethanamine group but require strict anhydrous conditions to prevent hydrolysis .

- Low-boiling solvents (e.g., THF, Et₂O) facilitate easy removal post-reaction but may limit solubility of intermediates .

- Green chemistry alternatives : Cyclopentyl methyl ether (CPME) offers comparable efficiency to DMF with lower toxicity .

Advanced: What computational tools are recommended for predicting the pharmacokinetic properties of derivatives?

Answer:

- ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate logP, BBB permeability, and CYP450 interactions .

- Molecular dynamics (MD) simulations : Analyze binding stability of derivatives with target proteins (e.g., 50-ns simulations in GROMACS) .

- Quantum mechanical calculations : Assess electron distribution in the pyridinyloxy group to predict metabolic susceptibility (e.g., using Gaussian 16) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.